molecular formula C9H16ClN3 B8301601 4-(pyrazol-1-ylmethyl)piperidine;hydrochloride

4-(pyrazol-1-ylmethyl)piperidine;hydrochloride

Cat. No.: B8301601
M. Wt: 201.70 g/mol
InChI Key: OGHQRWKHCXGVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(pyrazol-1-ylmethyl)piperidine;hydrochloride is a chemical compound that features a piperidine ring substituted with a pyrazole moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrazol-1-ylmethyl)piperidine;hydrochloride typically involves the reaction of piperidine with a pyrazole derivative. One common method involves the protection of the NH group of isonipecotic acid using di-tert-butyl dicarbonate (Boc) and sodium hydroxide as a base to yield Boc-protected acid. This intermediate is then reacted with a pyrazole derivative under suitable conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(pyrazol-1-ylmethyl)piperidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(pyrazol-1-ylmethyl)piperidine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(pyrazol-1-ylmethyl)piperidine;hydrochloride involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds with similar piperidine structures but different substituents.

    Pyrazole derivatives: Compounds with pyrazole moieties but different substituents on the piperidine ring.

Uniqueness

4-(pyrazol-1-ylmethyl)piperidine;hydrochloride is unique due to its specific combination of piperidine and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H16ClN3

Molecular Weight

201.70 g/mol

IUPAC Name

4-(pyrazol-1-ylmethyl)piperidine;hydrochloride

InChI

InChI=1S/C9H15N3.ClH/c1-4-11-12(7-1)8-9-2-5-10-6-3-9;/h1,4,7,9-10H,2-3,5-6,8H2;1H

InChI Key

OGHQRWKHCXGVBE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2C=CC=N2.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-Pyrazol-1-ylmethyl-piperidine-1-carboxylic acid tert-butyl ester (215 mg) in anhydrous dichloromethane (5 ml) was added 2M hydrogen chloride in ether (4.1 ml). The reaction mixture was stirred at room temperature for 6 hours. The solvents were removed in vacuo to yield 4-Pyrazol-1-ylmethyl-piperidine hydrochloride salt.
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
4.1 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.